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Method

Selective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to performing a selective Suzuki-Miyaura cross-coupling reaction on the di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to performing a selective Suzuki-Miyaura cross-coupling reaction on the dihalogenated, electron-deficient substrate, 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. The protocol is designed to achieve chemoselective C-C bond formation exclusively at the C3-iodo position, leveraging the inherent reactivity differences between carbon-iodine and carbon-chlorine bonds. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights to ensure high yields and minimize side reactions. This guide includes a detailed step-by-step protocol, data on reaction scope, troubleshooting advice, and a complete list of authoritative references for further reading.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild conditions in forming carbon-carbon bonds.[1][2] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in many drug candidates.[3]

The substrate, 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, presents a valuable synthetic scaffold. However, its dihalogenated nature introduces the critical challenge of chemoselectivity . To be a useful intermediate, one halogen must be selectively functionalized while the other remains intact for subsequent transformations. This note details a robust protocol to exploit the differential reactivity of the C-I and C-Cl bonds, enabling the selective synthesis of 3-aryl-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazoles.

Mechanistic Rationale for Chemoselectivity

The success of this selective coupling hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the factors governing the initial, rate-determining step: oxidative addition.[4][5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a three-step catalytic cycle involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the pyrazole, forming a Pd(II) complex. This is the selectivity-determining step.

  • Transmetalation: The organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is activated by a base.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R²-B(OR)₂]⁻ Pd(II)_Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Pyrazole 4-Cl, 3-I Pyrazole (R¹-X) Pyrazole->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ (R²-BY₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Basis of Chemoselectivity: C-I vs. C-Cl Reactivity

The oxidative addition step is highly sensitive to the strength of the carbon-halogen bond. The general reactivity trend for aryl halides is C-I > C-Br > C-OTf >> C-Cl.[2][4][5][6] This trend is directly correlated with the bond dissociation energies (BDE):

  • C-I Bond: ~65 kcal/mol

  • C-Cl Bond: ~96 kcal/mol[6]

The significantly lower BDE of the C-I bond means it is much more readily cleaved by the Pd(0) catalyst. Therefore, under carefully controlled conditions, the catalyst will exclusively insert into the C-I bond at the 3-position, leaving the more robust C-Cl bond at the 4-position untouched.

Electronic Influence of the Substrate

The pyrazole ring is electron-deficient, and this character is amplified by the presence of two powerful electron-withdrawing groups: the chlorine atom and the N-(2,2,2-trifluoroethyl) group.[7] Electron-deficient aryl halides generally exhibit enhanced reactivity in the oxidative addition step.[8][9] This electronic property facilitates the coupling at the iodo-position, often allowing the reaction to proceed under milder conditions than would be required for electron-rich systems.

Optimized Protocol: Key Experimental Choices

The following protocol has been designed based on established principles for the cross-coupling of challenging heteroaryl halides.[10][11]

The Catalyst System: Palladium Source and Ligand
  • Palladium Pre-catalyst: We recommend using a modern palladium pre-catalyst such as XPhos Pd G2 or SPhos Pd G2 . These air- and moisture-stable complexes readily generate the active monoligated Pd(0) species in solution, which is highly effective for cross-coupling.[11][12] This approach often leads to higher yields and lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, especially for heteroaromatic substrates where catalyst deactivation can be an issue.[10][11]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of C-I bonds and stabilizing the palladium center throughout the catalytic cycle.[1] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation due to its proven efficacy with electron-deficient heteroaryl halides.[10][11]

Base and Solvent System
  • Base: An aqueous solution of a moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices. They are strong enough to facilitate the transmetalation step without promoting significant substrate or product degradation.

  • Solvent: A mixture of an organic solvent and water is crucial. The organic solvent (e.g., 1,4-dioxane , DME , or toluene ) solubilizes the pyrazole substrate and the catalyst, while water is necessary to dissolve the inorganic base and is thought to accelerate the transmetalation step.[13] A typical ratio is 4:1 or 5:1 organic solvent to water.

Detailed Experimental Protocol

Experimental_Workflow start Start reagents 1. Combine Substrate, Boronic Acid, and Base start->reagents add_solvent Add Degassed Solvent reagents->add_solvent degas 2. Degas Solvent (N₂ or Ar Purge) degas->add_solvent add_catalyst 3. Add Catalyst/Ligand under Inert Atmosphere add_solvent->add_catalyst heat 4. Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute & Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 (1-3 mol%)

  • XPhos ligand (1-3 mol%, if not using a pre-catalyst)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. Stir the mixture for 5-10 minutes to ensure good suspension.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G2 pre-catalyst.

  • Heating: Seal the flask tightly and place it in a preheated oil bath at 80-100 °C. For microwave-assisted reactions, heat to 120-140 °C for a shorter duration.[11][14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole product.

Data Presentation: Optimized Conditions & Expected Scope

The following tables summarize the recommended conditions and the expected performance with various boronic acid coupling partners, based on literature precedents for similar pyrazole systems.[11][12]

Table 1: Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Substrate 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazoleTarget molecule
Boronic Acid 1.2 - 1.5 equivalentsEnsures complete consumption of the limiting pyrazole
Catalyst XPhos Pd G2 (1-3 mol%)Highly active pre-catalyst for heteroaryl couplings[11]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Effective for transmetalation; aqueous base is crucial[13]
Solvent 1,4-Dioxane / H₂O (4:1)Optimal solvent system for solubility and reactivity[11]
Temperature 80 - 100 °C (Conventional) or 120-140 °C (Microwave)Provides sufficient energy while minimizing side reactions
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst

Table 2: Representative Scope with Various Arylboronic Acids

EntryArylboronic Acid (Ar-B(OH)₂)Expected YieldNotes
1Phenylboronic acidExcellentUnsubstituted standard coupling partner.
24-Methoxyphenylboronic acidExcellentElectron-donating groups are well-tolerated.[11]
34-(Trifluoromethyl)phenylboronic acidGood to ExcellentElectron-withdrawing groups are also effective partners.
42-Methylphenylboronic acidGoodSterically hindered boronic acids may require slightly longer reaction times or higher temperatures.[11]
53-Thiopheneboronic acidGood to ExcellentHeteroarylboronic acids are generally compatible.
6Naphthalene-1-boronic acidGoodBulky aromatic systems can be successfully coupled.[14]

Troubleshooting and Side Reactions

While this protocol is robust, certain side reactions can occur. Awareness of these pathways is key to troubleshooting.

  • De-iodination: The primary potential side reaction is the reductive removal of the iodine atom to yield 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This has been observed in Suzuki couplings of iodo-pyrazoles.[11][15]

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a high-quality pre-catalyst like XPhos Pd G2, which rapidly forms the active species, can outcompete the dehalogenation pathway.[11]

  • Boronic Acid Homocoupling: Formation of a biaryl product (Ar-Ar) from the boronic acid.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are critical.

  • Incomplete Reaction: If the starting material is not fully consumed.

    • Solution: Consider increasing the temperature, extending the reaction time, or adding a fresh portion of the catalyst (e.g., another 0.5 mol%). Ensure the base is of good quality and sufficiently soluble.

Conclusion

The protocol described provides a reliable and highly selective method for the Suzuki-Miyaura cross-coupling of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. By leveraging the significant difference in the C-I and C-Cl bond dissociation energies and employing a modern, highly active palladium catalyst system, researchers can confidently synthesize 3-aryl-4-chloro-pyrazole derivatives. This leaves the C4-chloro position available for further synthetic diversification, making this protocol a valuable tool for medicinal chemistry and drug discovery programs.

References

  • Bellina, F., & Rossi, R. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 111(8), 2175-2265. [Link]

  • Das, S., & Bhunia, S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 863, 46-56. [Link]

  • Bao, D., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(16), 6223-6226. [Link]

  • Stanetty, P., & Schnürch, M. (2005). Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. Journal of Heterocyclic Chemistry, 42(5), 879-883. [Link]

  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5586-5616. [Link]

  • Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 373-387. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Garlyauskayte, R. Y., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6483. [Link]

  • Yagupol'skii, L. M., et al. (1984). Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles. The Journal of Organic Chemistry, 49(8), 1425-1428. [Link]

  • Tydlitát, J., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(27), 5173-5182. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798. [Link]

  • Csenki, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(39), 7545-7552. [Link]

  • Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2464-2469. [Link]

  • Reddy, K. S., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Wani, M. Y., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemistry, 2021, 1-27. [Link]

  • Deshmukh, M. B. (2014). Response to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]

  • Scott, J. S., & Jones, A. M. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 9(65), 38042-38062. [Link]

  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Kumar, A., et al. (2023). Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: Kilogram-Scale Manufacturing Process for 4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Executive Summary The compound 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a critical, highly functionalized heterocyclic building block utilized in the synthesis of advanced agrochemicals (e.g., fluralaner a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a critical, highly functionalized heterocyclic building block utilized in the synthesis of advanced agrochemicals (e.g., fluralaner analogs) and novel pharmaceutical active pharmaceutical ingredients (APIs). Scaling up the synthesis of polyhalogenated, N-alkylated pyrazoles is notoriously prone to regiochemical scrambling and low isolated yields.

This application note details a highly optimized, self-validating two-step batch manufacturing protocol. By strategically leveraging steric gradients and pre-installed halogens, this route eliminates the need for chromatographic purification, achieving a >99% pure target intermediate via simple crystallization.

Mechanistic Rationale for Regiocontrol (Causality of Design)

The synthesis of highly substituted pyrazoles presents significant regiochemical challenges. Direct N-alkylation of an unsubstituted 1H-pyrazole followed by sequential halogenation lacks regiocontrol, resulting in intractable mixtures of polyhalogenated isomers. To establish a self-validating and scalable system, our route leverages pre-installed functional groups to direct subsequent transformations.

Step 1: Electrophilic Iodination By utilizing commercially available 4-chloro-1H-pyrazole as the starting material, the C4 position is intentionally blocked. Iodination under basic conditions (I₂/KOH) proceeds via the 1H-tautomer, directing the electrophilic iodine selectively to the C3/C5 position 1. Because the pyrazole N-H proton rapidly tautomerizes in solution, the resulting product is the symmetric 4-chloro-3-iodo-1H-pyrazole 2.

Step 2: Sterically Driven N-Alkylation The critical causality of this route lies in the N-alkylation step. The intermediate possesses two nitrogen atoms (N1 and N2). N2 is sterically hindered by the adjacent, massive C3-iodine atom (Van der Waals radius ~1.98 Å). N1 is adjacent to the much smaller C5-hydrogen. When reacted with the bulky 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf), the steric gradient heavily biases the transition state toward N1-alkylation 3. This intrinsic steric control yields the desired 1-(2,2,2-trifluoroethyl)-3-iodo-4-chloro-1H-pyrazole in a >9:1 regiomeric ratio, allowing the minor 5-iodo isomer to be efficiently purged during a single crystallization step.

Process Workflow Visualization

ProcessFlow SM 4-Chloro-1H-pyrazole (Starting Material) Cond1 I2, KOH DMF, 75°C SM->Cond1 Int 4-Chloro-3-iodo-1H-pyrazole (Intermediate) Cond1->Int Cond2 CF3CH2OTf, K2CO3 MeCN, 60°C Int->Cond2 Prod 4-Chloro-3-iodo-1-(2,2,2- trifluoroethyl)-1H-pyrazole Cond2->Prod

Figure 1: Two-step scale-up synthesis workflow for the target pyrazole intermediate.

Kilogram-Scale Batch Execution Protocols

Step 1: Synthesis of 4-Chloro-3-iodo-1H-pyrazole

This step utilizes an oxidative iodination strategy that avoids highly toxic or unstable halogenating agents.

  • Reactor Preparation: Charge a 50 L glass-lined reactor with 4-chloro-1H-pyrazole (1.00 kg, 9.75 mol, 1.0 eq) and N,N-dimethylformamide (DMF) (10.0 L). Stir at 20 °C until complete dissolution.

  • Base Addition: Add potassium hydroxide (KOH) pellets (1.37 kg, 24.3 mol, 2.5 eq) in three portions over 30 minutes to control the mild exotherm.

  • Iodination: Slowly charge molecular iodine (I₂) (3.71 kg, 14.6 mol, 1.5 eq) into the reactor.

  • Reaction: Heat the mixture to 75 °C and stir for 4 hours.

    • Self-Validation Check: The reaction is visually self-validating; the deep purple/brown color of the iodine will significantly lighten as it is consumed.

    • In-Process Control (IPC): Analyze via HPLC. The reaction is deemed complete when starting material is <1.0% (Area %).

  • Quench & Isolation: Cool the reactor to 10 °C. Slowly add 20 L of a 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution. The remaining iodine will be reduced, turning the solution pale yellow, followed by the precipitation of the product.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with cold deionized water (3 × 5 L) to remove DMF and inorganic salts.

  • Drying: Dry the solid under vacuum at 45 °C for 24 hours to yield 4-chloro-3-iodo-1H-pyrazole as an off-white solid.

Step 2: Regioselective N-Alkylation to Target API Intermediate

This step relies on steric gradients to enforce regioselectivity, eliminating the need for column chromatography.

  • Reactor Preparation: Charge a clean 50 L reactor with 4-chloro-3-iodo-1H-pyrazole (1.95 kg, 8.54 mol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.36 kg, 17.1 mol, 2.0 eq), and acetonitrile (MeCN) (15.0 L).

  • Alkylation: Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (2.38 kg, 10.2 mol, 1.2 eq) over 1 hour at 20 °C.

  • Reaction: Heat the suspension to 60 °C and stir for 8 hours.

    • IPC: Analyze via HPLC. Target completion is <2.0% starting material. The chromatogram will self-validate the mechanistic hypothesis by displaying a >9:1 ratio of the N1-alkylated target to the N2-alkylated impurity.

  • Workup: Cool to 20 °C and filter the suspension to remove K₂CO₃ and potassium triflate salts. Concentrate the filtrate under reduced pressure to approximately 3 L.

  • Extraction: Partition the concentrated residue between ethyl acetate (10 L) and water (10 L). Separate the organic layer, wash with brine (5 L), and dry over anhydrous Na₂SO₄.

  • Crystallization (Critical Step): Concentrate the organic layer to an oil. Add heptane (8 L) and heat to 70 °C until a homogeneous solution forms. Slowly cool to 5 °C at a rate of 10 °C/hour. The major isomer (target) selectively crystallizes, while the minor N2-alkylated isomer remains in the mother liquor.

  • Isolation: Filter the highly pure white crystals and dry under vacuum at 40 °C.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) of the scale-up process, demonstrating its viability for commercial manufacturing.

MetricStep 1 (Iodination)Step 2 (N-Alkylation)Overall Process
Theoretical Yield 2.23 kg2.65 kg-
Actual Isolated Yield 1.95 kg2.01 kg-
Percentage Yield 87.4%75.8%66.2%
Regiomeric Ratio (Crude) N/A (Symmetric)92:8 (N1:N2)-
Final HPLC Purity 98.5% (Area %)>99.5% (Area %)>99.5%
E-Factor (kg waste/kg API) 18.224.5~42.7

Analytical Characterization Specifications

To ensure batch-to-batch consistency, the final product must meet the following rigorous analytical specifications:

Analytical TechniqueExpected Result / Specification
Appearance White to off-white crystalline powder.
HPLC (Reverse Phase) Retention time matches reference standard; Purity ≥ 99.0%; Minor isomer ≤ 0.5%.
¹H NMR (400 MHz, CDCl₃) δ 7.52 (s, 1H, pyrazole C5-H), 4.68 (q, J = 8.2 Hz, 2H, -CH₂CF₃).
¹⁹F NMR (376 MHz, CDCl₃) δ -71.4 (t, J = 8.2 Hz, 3F, -CF₃).
LC-MS (ESI+) m/z calculated for C₅H₄ClF₃IN₂ [M+H]⁺: 310.9; Found: 310.9.

References

  • Title: Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I)
  • Title: Buy 3-Iodo-4-chloro-1H-pyrazole (EVT-2709512)
  • Title: Practical Synthesis of a Cathepsin S Inhibitor: Route Identification, Purification Strategies, and Serendipitous Discovery of a Crystalline Salt Form Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole synthesis

Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Our focus is on maximizing reaction yield by understanding the underlying chemical principles and addressing common experimental challenges.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems encountered during the multi-step synthesis of the target compound. A plausible synthetic workflow is outlined below, and the troubleshooting points refer to these key transformations.

G cluster_0 Synthetic Workflow Start 4-Chloro-1H-pyrazole (Starting Material) Step1 Step 1: N-Alkylation (Introduction of Trifluoroethyl Group) Start->Step1 2,2,2-trifluoroethylating agent (e.g., CF₃CH₂-OTf) Base, Solvent Step2 Step 2: C-3 Iodination (Introduction of Iodine) Step1->Step2 Iodinating Agent (e.g., NIS, I₂/oxidant) Product 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Final Product) Step2->Product G cluster_0 N-Alkylation Regioselectivity Control pyrazole 4-Chloro-1H-pyrazole N1-H N2 base Base (e.g., K₂CO₃) pyrazole->base Deprotonation anion 4-Chloropyrazolate Anion base->anion alkylating CF₃CH₂-X anion->alkylating Nucleophilic Attack product1 N1-Alkylated Product (Desired) alkylating->product1 Attack at N1 (Favored by sterics, polar aprotic solvent) product2 N2-Alkylated Product (Undesired) alkylating->product2 Attack at N2

Caption: Factors influencing N1 vs. N2 alkylation of the pyrazole ring.

Problem 2: Low or no yield during the C-3 iodination step.

Question: I am attempting to iodinate my N-alkylated 4-chloropyrazole, but I'm getting low conversion or recovering only the starting material. What's going wrong?

Answer: The direct C-3 iodination of a pyrazole ring can be challenging. The pyrazole ring is electron-rich, but the C4 position is generally the most susceptible to electrophilic substitution. [1][2]The existing chloro group at C4 and the electron-withdrawing trifluoroethyl group at N1 deactivate the ring, making the C-H bond at the C3 position less reactive towards electrophilic iodination. [3] Causality & Solution: You need a sufficiently powerful electrophilic iodine source and optimized conditions to overcome the deactivated nature of the ring.

  • Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough for deactivated systems. [3] * Insight: You must use a more potent iodinating system.

    • N-Iodosuccinimide (NIS): This is a common and effective source of electrophilic iodine. Its reactivity can be further enhanced by the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). [3] * Iodine with an Oxidant: Systems like I₂ with Ceric Ammonium Nitrate (CAN) or I₂ with hydrogen peroxide (H₂O₂) generate a more potent iodinating species in situ. [4]The I₂/CAN system in a solvent like acetonitrile is highly effective for iodinating pyrazoles. [4] * Iodine Monochloride (ICl): ICl is a highly polarized and Lewis acidic reagent that can be very effective for iodinating less reactive heterocycles. [5]
  • Reaction Conditions: For deactivated substrates, thermal energy is often required.

    • Insight: Many iodination reactions on deactivated rings require heating. [3] * Actionable Protocol (using I₂/CAN):

      • Dissolve the N-alkylated 4-chloropyrazole (1.0 eq) in acetonitrile (MeCN).

      • Add elemental iodine (I₂, 1.3 eq) and Ceric Ammonium Nitrate (CAN, 1.1 eq). [4] 3. Heat the mixture to reflux and monitor by TLC/LC-MS. The reaction may require several hours to overnight for complete consumption of the starting material. [4] 4. Upon completion, quench with aqueous sodium thiosulfate solution to remove excess iodine, followed by standard aqueous workup and extraction.

Reagent SystemRelative ReactivityTypical ConditionsReference
I₂LowOften requires activation or highly activated substrates[4]
NISMediumMeCN or DCM, room temp to reflux. Acid catalyst (TFA) enhances reactivity.[3]
I₂ / Oxidant (e.g., CAN, H₂O₂)HighMeCN or H₂O, often requires heating for deactivated rings.[4]
IClVery HighCH₂Cl₂, often with a mild base (e.g., Li₂CO₃) to neutralize HCl byproduct.[5][6]
Table 1: Comparison of Common Iodinating Agents for Pyrazoles.
Problem 3: Product is impure, with significant byproducts that are difficult to separate.

Question: My final product shows multiple spots on TLC, and purification by column chromatography is providing poor separation and low recovery. What are these impurities and how can I improve purification?

Answer: Impurities can arise from incomplete reactions, side reactions (like over-halogenation), or degradation. The similar polarity of halogenated pyrazole isomers and byproducts often complicates standard chromatographic purification.

Causality & Solution:

  • Identify the Impurities: The most likely impurities are unreacted starting materials, the N2-alkylation regioisomer, and potentially di-iodinated products.

    • Action: Use LC-MS to identify the mass of the impurities. Compare the 1H NMR of your crude product to pure starting material to identify unreacted precursors. The N1 and N2 isomers will have distinct NMR shifts, particularly for the CH₂ protons of the trifluoroethyl group and the C5-H proton.

  • Minimize Side Reactions:

    • Over-iodination: Strictly control the stoichiometry of your iodinating agent. Using more than a slight excess (e.g., >1.5 eq) can lead to di-iodination.

    • Degradation: Avoid excessively high temperatures or prolonged reaction times, especially if strong acids are used, as this can lead to decomposition.

  • Alternative Purification Strategies:

    • Crystallization: If your product is a solid, crystallization is often superior to chromatography for removing closely-related impurities. Experiment with a range of solvent systems (e.g., hexanes/ethyl acetate, ethanol/water).

    • Acid Salt Formation: Pyrazoles are basic and can be converted into acid addition salts (e.g., with HCl, H₂SO₄). [7][8]These salts often have very different solubility profiles from the free base and non-basic impurities.

    • Insight: By dissolving the crude product in a suitable organic solvent (like acetone or isopropanol) and adding an acid, the pyrazole salt may selectively crystallize out, leaving impurities behind in the solution. [8]The pure free base can then be recovered by neutralizing the salt.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base and solvent in the N-alkylation step? The base (e.g., K₂CO₃) deprotonates the acidic N-H proton of the pyrazole ring to generate a nucleophilic pyrazolate anion. The solvent's role is crucial for regioselectivity. In polar aprotic solvents like DMSO, the cation (K⁺) is well-solvated, creating a "naked" or more reactive anion. This allows the inherent steric and electronic properties of the pyrazolate to dominate the reaction pathway, often favoring attack at the less hindered N1 position. [9] Q2: Is it better to perform chlorination or iodination first? The order of electrophilic halogenation can matter. Halogens are deactivating but ortho-, para-directing. Starting with N-alkylated pyrazole, the first halogenation will occur at C4. Introducing a second halogen is then more difficult. Since your target is 4-chloro-3-iodo, and direct C3-H iodination is challenging, a more robust synthetic route might involve starting with a pyrazole that already has a functional group at the 3-position which can be converted to an iodo group (e.g., via Sandmeyer reaction from a 3-amino group or from a 3-lithiated intermediate). However, for a direct halogenation approach on 1-(2,2,2-trifluoroethyl)-1H-pyrazole, chlorination at C4 would occur first, followed by the more challenging iodination at C3.

Q3: How can I confirm the regiochemistry of my N-alkylated product? Unambiguous confirmation is best achieved through 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. You should observe a correlation between the protons of the N-CH₂ group and the C3 and C5 carbons of the pyrazole ring. The specific correlations will differ for the N1 and N2 isomers, allowing for definitive assignment. For example, in the N1 isomer, the CH₂ protons will show a 3-bond correlation to C5, while in the N2 isomer, they will show a 3-bond correlation to C3.

References

  • Yang, J. et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075. Available at: [Link]

  • Aggarwal, N. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. KTU ePubl. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • WO2016158716A1 - Method for producing 3-halogenated alkyl pyrazole derivative. Google Patents.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Acta Crystallographica Section E. Available at: [Link]

  • US5047551A - Preparation of 4-chloropyrazoles. Google Patents.
  • 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

Sources

Optimization

Optimizing solvent conditions for 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized halogenated pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized halogenated pyrazoles.

The compound 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a critical, highly lipophilic building block often utilized in the synthesis of agrochemicals (such as insecticides) and pharmaceutical active ingredients [1]. The presence of a trifluoroethyl group, combined with two different heavy halogens (chlorine and iodine) on the electron-deficient pyrazole ring, creates unique purification challenges. This guide provides field-proven troubleshooting strategies, focusing on the causality behind solvent interactions to ensure high-purity isolation.

Part 1: Troubleshooting FAQs & Solvent Causality

Issue 1: Poor Resolution Between Regioisomers (e.g., 3-Iodo vs. 5-Iodo)

Q: I am using a standard Hexane/Ethyl Acetate gradient for normal phase chromatography, but the 3-iodo and 5-iodo regioisomers co-elute. How can I improve the resolution?

A: Switch your non-polar solvent from Hexane to Toluene. Causality: The highly electron-withdrawing 2,2,2-trifluoroethyl group severely reduces the basicity of the pyrazole nitrogens, making the dipole moments of the 3-iodo and 5-iodo regioisomers nearly identical in purely aliphatic solvents like hexane. Toluene introduces π−π interactions. Because the iodine atom at the 3-position versus the 5-position subtly alters the electron density of the pyrazole π -system, toluene interacts differently with each isomer, selectively retarding the elution of the more electron-rich isomer and achieving baseline separation [2].

Issue 2: Co-elution with Dehalogenated Starting Material

Q: During Reversed-Phase HPLC (RP-HPLC), my product co-elutes with the unreacted 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Should I change my organic modifier?

A: Yes, utilize Acetonitrile (MeCN) instead of Methanol (MeOH), and employ a shallow gradient. Causality: The addition of an iodine atom (mass +126) significantly increases the hydrophobicity and polarizability of the molecule. Methanol is protic and can mask subtle dipole differences through hydrogen bonding with the pyrazole nitrogens. Acetonitrile is aprotic and possesses a strong dipole moment, which interacts favorably with the highly polarizable iodine atom. A shallow gradient (e.g., 40% to 60% MeCN over 20 minutes) prevents "hydrophobic collapse," allowing the stationary phase to differentiate the molecules based on the steric bulk of the iodine atom [4].

Issue 3: Product "Oiling Out" During Recrystallization

Q: When attempting to recrystallize the crude product, it separates as an oil rather than forming crystals. What is the optimal solvent/antisolvent system?

A: Transition to an Ethanol/Water solvent/antisolvent system. Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the saturation temperature in the chosen solvent system. The highly lipophilic nature of the trifluoroethyl group makes the compound excessively soluble in most organic solvents. Ethanol provides excellent solubility at elevated temperatures, while water acts as a harsh antisolvent. By dissolving the compound in minimal hot ethanol and adding water dropwise only until the cloud point is reached, you force a steep solubility curve that promotes nucleation over phase separation [3].

Part 2: Quantitative Data Summaries

The following tables summarize the optimized solvent conditions and expected empirical data for the purification of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Table 1: Normal Phase TLC Retention Factors ( Rf​ ) | Solvent System (v/v) | Rf​ (3-Iodo Product) | Rf​ (5-Iodo Isomer) | Resolution Quality | | :--- | :--- | :--- | :--- | | Hexane / EtOAc (80:20) | 0.45 | 0.43 | Poor (Co-elution) | | Heptane / MTBE (85:15) | 0.38 | 0.35 | Moderate | | Toluene / EtOAc (90:10) | 0.41 | 0.28 | Excellent |

Table 2: RP-HPLC Retention Times ( TR​ ) (C18 Column, 1.0 mL/min) | Mobile Phase Gradient | TR​ (Dehalogenated) | TR​ (Target Product) | Peak Shape | | :--- | :--- | :--- | :--- | | 50-95% MeOH/Water (15 min) | 8.2 min | 8.5 min | Broad, Tailing | | 40-60% MeCN/Water (20 min) | 11.4 min | 14.1 min | Sharp, Symmetrical |

Table 3: Recrystallization Solvent Screening

Solvent / Antisolvent Volume Ratio Recovery Yield Crystal Habit
DCM / Hexane 1 : 5 45% Oiled out
EtOAc / Heptane 1 : 4 62% Amorphous powder

| Ethanol / Water | 1 : 1.5 | 88% | Needles |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Normal Phase Flash Chromatography

Self-Validation Check: Fractions must be cross-verified by TLC against a mixed standard before pooling to ensure no regioisomer crossover.

  • Preparation: Dry-load the crude mixture onto silica gel (1:3 crude-to-silica mass ratio) to prevent band broadening caused by the high lipophilicity of the trifluoroethyl group.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Toluene.

  • Elution: Load the dry-loaded silica and begin elution with Toluene/Ethyl Acetate (95:5).

  • Gradient: Gradually increase polarity to 90:10 Toluene/Ethyl Acetate over 10 column volumes.

  • Collection: Collect small fractions (e.g., 15 mL). The target 4-chloro-3-iodo compound will elute before the more polar impurities.

Protocol B: Reversed-Phase Preparative HPLC

Self-Validation Check: Perform an analytical injection (10 µL) using the exact preparative gradient to confirm retention time ( TR​ ) drift is <0.2 minutes before scaling up.

  • Sample Prep: Dissolve the semi-pure crude in pure Acetonitrile (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Set column temperature to 25°C.

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid to suppress silanol ionization). Solvent B: Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 40% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Lyophilize the collected fractions immediately to prevent hydrolytic degradation of the halogens.

Protocol C: Recrystallization via Solvent/Antisolvent

Self-Validation Check: Concentrate the mother liquor post-filtration. If the residue exceeds 15% of the initial mass, the antisolvent ratio was insufficient.

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal boiling Ethanol (approx. 2-3 mL per gram of crude) until complete dissolution is achieved.

  • Cloud Point Titration: While maintaining the solution at 70°C, add pre-heated deionized water dropwise using an addition funnel until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1-2 drops of Ethanol to re-clarify the solution.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours to promote the growth of large needle-like crystals.

  • Isolation: Chill the flask in an ice bath (0-5°C) for 1 hour, filter via a Buchner funnel, and wash the filter cake with ice-cold 10% Ethanol/Water.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude Mixture (Post-Reaction) Check Identify Major Impurity (LC-MS / NMR) Start->Check Regio Regioisomers (e.g., 5-iodo isomer) Check->Regio Isomer mix Dehalo Dehalogenated Starting Material Check->Dehalo Mass -126 (Loss of I) Trace Trace Impurities (>85% Purity Crude) Check->Trace High Purity NP Normal Phase Flash (Toluene/EtOAc) Regio->NP RP RP-HPLC (Water/MeCN Gradient) Dehalo->RP Cryst Recrystallization (EtOH/Water) Trace->Cryst Pure Pure 4-chloro-3-iodo-1- (2,2,2-trifluoroethyl)-1H-pyrazole NP->Pure RP->Pure Cryst->Pure

Workflow for selecting the optimal purification strategy based on crude impurity profiling.

References

  • Title: Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives URL: [Link]

  • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Molecules) URL: [Link]

Troubleshooting

Technical Support Center: Separation and Regioselective Synthesis of Trifluoroethyl Pyrazoles

Welcome to the Technical Support Center for the synthesis and purification of trifluoroethyl pyrazole derivatives. This guide is engineered for researchers and drug development professionals facing challenges with regios...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of trifluoroethyl pyrazole derivatives. This guide is engineered for researchers and drug development professionals facing challenges with regioselectivity and chromatographic resolution.

Part 1: Core Knowledge Base (FAQs)

Q1: Why does the condensation of 1,3-dicarbonyls with trifluoroethylhydrazine consistently yield a mixture of regioisomers? A1: The formation of regioisomers (typically 1,3- and 1,5-disubstituted pyrazoles) is a consequence of the asymmetric nature of the 1,3-dicarbonyl electrophile and the ambidentate nucleophilicity of the substituted hydrazine. When trifluoroethylhydrazine attacks, two distinct nitrogen atoms can initiate the cyclocondensation. While the strongly electron-withdrawing −CH2​CF3​ group heavily influences the transition state energy, traditional protic solvents (like ethanol) stabilize both intermediate hydrazones equally. This lack of thermodynamic control during cyclization results in a near 50:50 mixture of regioisomers[1].

Q2: How can I definitively assign the structures of the separated 1,3- and 1,5-regioisomers? A2: While 1D 1H and 13C NMR provide baseline data, 2D NMR is essential for definitive assignment.2 experiments are the standard for confirming the spatial proximity of protons on the pyrazole ring to the substituents[2]. For trifluoroethyl derivatives specifically, 19F−1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) is highly recommended. It maps the through-space dipole-dipole interactions between the fluorine atoms of the trifluoroethyl group and adjacent protons, providing an unambiguous, self-validating structural assignment that bypasses overlapping proton signals.

Part 2: Troubleshooting Guide

Issue 1: My regioisomers are co-eluting on standard silica gel. How can I resolve them?

  • Causality: Regioisomers of trifluoroethyl pyrazoles possess nearly identical polarities. The primary difference is the subtle dipole moment generated by the spatial arrangement of the −CH2​CF3​ group. Their adsorption energies on the polar silanol groups of normal-phase silica gel are virtually indistinguishable under strong solvent conditions.

  • Solution: Modify the mobile phase selectivity rather than just the polarity. Utilize a very shallow gradient of ethyl acetate in hexanes[3]. If co-elution persists, switch your stationary phase.3 with a methanol/water gradient can exploit subtle differences in hydrophobic interactions that normal-phase silica ignores[3].

Issue 2: My synthesis yields a poor regioisomeric ratio. How can I improve regioselectivity upstream?

  • Causality: Standard solvents fail to differentiate the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Solution: Switch the reaction solvent to a fluorinated alcohol, such as 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor but a poor nucleophile. It selectively hydrogen-bonds to the more sterically accessible and electron-rich carbonyl oxygen, lowering its LUMO. This 1 by directing the initial nucleophilic attack of the trifluoroethylhydrazine exclusively to that site, driving regioselectivities up to >99:1[1].

Part 3: Quantitative Data - Solvent Effects on Regioselectivity

The profound impact of solvent choice on the regioselective synthesis of trifluoroethyl pyrazoles is summarized below. Utilizing fluorinated solvents directly mitigates the need for complex downstream chromatographic separations.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Substituted Pyrazoles [1]

EntryR¹ in 1,3-DicarbonylSolvent SystemIsomer Ratio (A:B)*
1PhenylEthanol (EtOH)50:50
2Phenyl2,2,2-Trifluoroethanol (TFE)95:5
3Phenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1
44-MethoxyphenylEthanol (EtOH)55:45
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4
64-Methoxyphenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1

*Regioisomer A represents the kinetically favored product driven by solvent-carbonyl hydrogen bonding.

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis using Fluorinated Solvents

This protocol is designed as a self-validating system to maximize the formation of a single regioisomer before purification.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP, 0.2 M), add the substituted trifluoroethylhydrazine (1.1 equiv) dropwise at 0 °C. Causality: The low temperature controls the initial exothermic hydrazone formation, preventing thermodynamic equilibration.

  • Cyclocondensation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (Hexane/EtOAc 8:2) to ensure complete consumption of the starting dicarbonyl[1].

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure. (Note: HFIP can be recovered via short-path distillation for reuse, enhancing sustainability).

  • Pre-Purification Validation: Dissolve an aliquot of the crude mixture in CDCl3​ and perform a crude 1H NMR. Calculate the integration ratio of the distinct pyrazole core protons (typically around δ 6.0 - 6.5 ppm) to determine the exact A:B regiomeric ratio before proceeding to chromatography.

Protocol 2: Chromatographic Separation of Pyrazole Regioisomers

If a mixed synthesis is unavoidable, use this high-resolution normal-phase protocol.

  • Column Preparation: Pack a flash chromatography column with standard grade silica gel (230-400 mesh) as a slurry using the initial mobile phase (95:5 Hexane/Ethyl Acetate)[3].

  • Sample Loading (Dry Load): Dissolve the crude pyrazole mixture in a minimal amount of dichloromethane, add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed. Causality: Dry loading prevents band broadening caused by the injection solvent, which is critical when ΔRf​ is < 0.1[3].

  • Elution Strategy: Elute using a very shallow gradient, starting at 95:5 Hexane/Ethyl Acetate and slowly increasing to 85:15. The subtle polarity differences require a slow elution velocity to maximize theoretical plates[2].

  • Fraction Validation: Collect small fractions. Combine pure fractions of each respective isomer and remove the solvent. Validate the absolute stereochemistry of the isolated fractions using 2D NOESY or 19F−1H HOESY NMR[2].

Part 5: System Architecture & Workflow

Regioisomer_Workflow Synthesis 1,3-Dicarbonyl + Trifluoroethylhydrazine Solvent Solvent Selection: TFE or HFIP Synthesis->Solvent Reagents Cyclization Regioselective Cyclocondensation Solvent->Cyclization Activation Crude Crude Mixture (1,3- & 1,5-isomers) Cyclization->Crude Yield TLC TLC Diagnostic (Hexane/EtOAc) Crude->TLC Screen Chromatography Flash Chromatography (Shallow Gradient) TLC->Chromatography Optimize Validation Structural Validation (19F-1H HOESY NMR) Chromatography->Validation Pure Fractions

Workflow for the regioselective synthesis and separation of trifluoroethyl pyrazole regioisomers.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB.2

  • Column chromatography conditions for separating pyrazole isomers - Benchchem. 3

  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Efficiency at C-3 Iodo vs. C-4 Chloro Positions in Pyrazoles

For Researchers, Scientists, and Drug Development Professionals The pyrazole core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic functionalization of this privileged scaffold via transition-metal-catalyzed cross-coupling reactions is a critical tool for the synthesis of novel molecular entities. This guide provides an in-depth technical comparison of the cross-coupling efficiency at two key positions on the pyrazole ring: the C-3 iodo and C-4 chloro positions. Understanding the nuanced reactivity differences between these substrates is paramount for efficient reaction design, catalyst selection, and the strategic synthesis of complex pyrazole derivatives.

The Fundamental Dichotomy: Electronic and Steric Influences on Reactivity

The disparate reactivity of C-3 iodo and C-4 chloro pyrazoles in cross-coupling reactions is fundamentally governed by the interplay of electronic effects, bond dissociation energies, and steric hindrance around the reaction center.

The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is primarily attributed to the carbon-halogen bond strength, which increases from C-I to C-Cl. The weaker C-I bond facilitates a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

However, the positional electronics of the pyrazole ring introduce a layer of complexity. The C-4 position of a pyrazole is inherently more electron-rich than the C-3 and C-5 positions, which can influence the oxidative addition step. Conversely, the C-3 position is adjacent to the N-2 nitrogen, which can play a role in catalyst coordination and reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of cross-coupling reaction and, critically, the catalyst system, can either amplify or attenuate the inherent reactivity differences between C-3 iodo and C-4 chloro pyrazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. When comparing the reactivity of C-3 iodo and C-4 chloro pyrazoles in this transformation, a clear trend emerges: C-3 iodo pyrazoles are significantly more reactive.

Position & HalogenCatalyst SystemTypical Yield RangeKey Observations
C-3 Iodo Pd(PPh₃)₄, Na₂CO₃80-95%Generally high yields under standard conditions. Milder conditions (lower temperatures, shorter reaction times) are often sufficient.
C-4 Chloro Pd₂(dba)₃, SPhos, K₃PO₄40-75%Requires more forcing conditions and highly active catalyst systems with bulky, electron-rich ligands.[1] Prone to lower yields due to catalyst deactivation.

The higher reactivity of the C-3 iodo pyrazole can be attributed to the lower C-I bond energy, facilitating oxidative addition. In contrast, the stronger C-Cl bond at the C-4 position necessitates a more active catalyst to overcome the higher activation energy barrier. The use of specialized ligands, such as SPhos, is often crucial for achieving reasonable yields with chloro-heterocyclic substrates.[1]

Sonogashira Coupling

The Sonogashira coupling, which forms C-C bonds between a terminal alkyne and an aryl or vinyl halide, exhibits a similar reactivity trend.

Position & HalogenCatalyst SystemTypical Yield RangeKey Observations
C-3 Iodo PdCl₂(PPh₃)₂, CuI, Et₃N75-90%Highly efficient coupling under standard Sonogashira conditions. Often proceeds to completion at room temperature or with gentle heating.
C-4 Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃25-60%Generally challenging, requiring elevated temperatures and highly active, specialized catalyst systems.[1] Lower yields are common due to competing side reactions.

The C-3 iodo pyrazoles are excellent substrates for the Sonogashira coupling, providing a reliable method for the introduction of alkynyl moieties. The C-4 chloro pyrazoles, however, are significantly less reactive and often require bespoke catalyst systems to achieve synthetically useful yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity difference between the two positions is also pronounced in this reaction.

Position & HalogenCatalyst SystemTypical Yield RangeKey Observations
C-3 Iodo Pd₂(dba)₃, BINAP, NaOtBu70-85%Generally good to excellent yields with a variety of primary and secondary amines.
C-4 Chloro Pd(OAc)₂, RuPhos, K₂CO₃30-65%Requires more specialized and often more expensive catalyst systems. Can be sensitive to the nature of the amine coupling partner.

For the Buchwald-Hartwig amination, C-3 iodo pyrazoles are the preferred substrates, offering a broader scope and higher yields. While the amination of C-4 chloro pyrazoles is feasible, it often necessitates more extensive optimization of the catalyst, ligand, and base.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a C-3 Iodo Pyrazole

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 To a flame-dried flask, add: - 3-Iodo-1H-pyrazole (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (2.0 equiv) prep2 Add degassed solvent (e.g., 1,4-dioxane/water 4:1) prep1->prep2 1. react1 Purge with N₂ for 10 min prep2->react1 react2 Heat to 80 °C for 4-12 h react1->react2 2. workup1 Cool to room temperature react2->workup1 workup2 Dilute with water and extract with ethyl acetate workup1->workup2 3. workup3 Dry organic layer over Na₂SO₄, filter, and concentrate workup2->workup3 4. workup4 Purify by column chromatography workup3->workup4 5.

Caption: Workflow for Suzuki-Miyaura coupling of a C-3 iodo pyrazole.

General Procedure for Suzuki-Miyaura Coupling of a C-4 Chloro Pyrazole

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 To a flame-dried flask, add: - 4-Chloro-1H-pyrazole (1.0 equiv) - Arylboronic acid (1.5 equiv) - Pd₂(dba)₃ (0.05 equiv) - SPhos (0.10 equiv) - K₃PO₄ (3.0 equiv) prep2 Add anhydrous, degassed solvent (e.g., toluene) prep1->prep2 1. react1 Purge with N₂ for 15 min prep2->react1 react2 Heat to 110 °C for 12-24 h react1->react2 2. workup1 Cool to room temperature react2->workup1 workup2 Filter through Celite, washing with ethyl acetate workup1->workup2 3. workup3 Concentrate the filtrate workup2->workup3 4. workup4 Purify by column chromatography workup3->workup4 5.

Caption: Workflow for Suzuki-Miyaura coupling of a C-4 chloro pyrazole.

Mechanistic Considerations and Catalyst Selection

The success of cross-coupling reactions, particularly with challenging substrates like C-4 chloro pyrazoles, is highly dependent on the catalyst system. The general palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

For C-4 chloro pyrazoles, the oxidative addition step is particularly challenging. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[1][2] These ligands stabilize the palladium(0) center, promote oxidative addition to the C-Cl bond, and facilitate the subsequent steps of the catalytic cycle.

Conclusion and Future Outlook

The comparative analysis of cross-coupling efficiency at the C-3 iodo and C-4 chloro positions of pyrazoles reveals a significant reactivity gap. C-3 iodo pyrazoles are generally superior substrates, undergoing efficient coupling under milder conditions with a broader range of standard catalyst systems. In contrast, C-4 chloro pyrazoles represent a more challenging substrate class, often requiring highly active, specialized catalysts and more forcing reaction conditions.

For drug development professionals and synthetic chemists, this understanding is crucial for strategic planning. When embarking on the synthesis of a novel pyrazole-containing compound, the choice of halogen and its position should be a key consideration in the overall synthetic design. While the greater stability and lower cost of chloro-pyrazoles are attractive, the potential for more complex and lower-yielding coupling reactions must be weighed against the higher reactivity and often more straightforward purification of iodo-pyrazole-derived products.

Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can efficiently couple chloro-heterocycles at lower catalyst loadings and under milder conditions, thereby bridging the reactivity gap between iodo and chloro substrates.

References

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link].

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. Available at: [Link].

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. As a valued researcher, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. As a valued researcher, your safety is paramount. This document is designed to provide you with the in-depth knowledge necessary to work with this compound confidently and securely. The following procedures are based on a conservative approach, drawing from the known hazards of structurally similar halogenated and fluorinated pyrazole derivatives, ensuring a comprehensive margin of safety in your laboratory operations.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause significant skin irritation upon contact.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is crucial to ensure the safety of all laboratory personnel.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles; face shield.[1][2]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1] Laboratory coat.To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1] A lab coat protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4]To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[1]

Engineering Controls
  • Chemical Fume Hood: All handling of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are essential in the event of accidental exposure.[4][5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Donning PPE: Follow the workflow below for correctly putting on your PPE.

  • Handling the Compound:

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatula, weigh boat) to handle the solid material, avoiding the generation of dust.

    • If preparing a solution, add the compound slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and then wiping with a soap and water solution.

    • Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Follow the reverse of the donning procedure to safely remove your PPE. Always wash your hands thoroughly with soap and water after removing your gloves.[2]

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_final Final Check Prep Inspect Work Area (Fume Hood, Eyewash) GetPPE Gather Required PPE Prep->GetPPE Confirm availability LabCoat Don Lab Coat GetPPE->LabCoat Begin donning Gloves Don Nitrile Gloves LabCoat->Gloves EyeProtection Don Safety Goggles Gloves->EyeProtection FaceShield Don Face Shield (if splash risk) EyeProtection->FaceShield FinalCheck Final PPE Check (No Exposed Skin) FaceShield->FinalCheck Ensure proper fit EnterWorkArea Proceed with Handling FinalCheck->EnterWorkArea

Caption: PPE Donning Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5][6]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole".

  • Disposal Method: The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Packaging: Ensure that the waste container is securely sealed before being transferred for disposal. For empty containers, they should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[6]

Disposal_Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal CollectWaste Collect all contaminated materials (solid waste, gloves, etc.) WasteContainer Place in a labeled Hazardous Waste Container CollectWaste->WasteContainer CollectSolvent Collect solvent rinsate CollectSolvent->WasteContainer SealContainer Securely seal the container WasteContainer->SealContainer StoreWaste Store in designated waste accumulation area SealContainer->StoreWaste LicensedDisposal Arrange for disposal by a licensed chemical waste handler StoreWaste->LicensedDisposal

Caption: Chemical Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safe and responsible laboratory environment.

References

  • Šubarić, D., et al. "TOXICITY EVALUATION OF FLUORINATED PYRAZOLE DERIVATIVES AS POTENTIAL ACTIVE COMPONENTS IN PLANT PROTECTION." Google Search, Accessed March 27, 2026.
  • "Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem." Benchchem, Accessed March 27, 2026.
  • "SAFETY DATA SHEETS." Google Search, Accessed March 27, 2026.
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  • "Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications.
  • "Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+% - Cole-Parmer." Cole-Parmer, Accessed March 27, 2026.
  • "SAFETY DATA SHEET - Sigma-Aldrich." Sigma-Aldrich, Accessed March 27, 2026.
  • "Safety Data Sheet." Kishida Chemical Co., Ltd., Accessed March 27, 2026.
  • "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC." PMC, Accessed March 27, 2026.
  • "Components of Personal Protective Equipment - Pesticide Environmental Stewardship." Pesticide Environmental Stewardship, Accessed March 27, 2026.
  • "Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line - Semantic Scholar." Semantic Scholar, Accessed March 27, 2026.
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  • "4-chloro-3-iodo-1-methyl-1H-pyrazole — Chemical Substance Information - NextSDS." NextSDS, Accessed March 27, 2026.
  • "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine." Enamine, Accessed March 27, 2026.
  • "1-(2,2,2-trifluoroethyl)-1H-pyrazole — Chemical Substance Information - NextSDS." NextSDS, Accessed March 27, 2026.
  • "Safety Data Sheet - CymitQuimica." CymitQuimica, Accessed March 27, 2026.
  • "4-Chloro-3-iodobenzotrifluoride - SAFETY DATA SHEET." Thermo Fisher Scientific, Accessed March 27, 2026.
  • "4-Chloro-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC." PMC, Accessed March 27, 2026.
  • "SAFETY DATA SHEET - Merck." Merck, Accessed March 27, 2026.
  • "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals." TCI Chemicals, Accessed March 27, 2026.
  • "1H-Pyrazole, 3-chloro-4-iodo- | 27258-19-1 - Sigma-Aldrich." Sigma-Aldrich, Accessed March 27, 2026.
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